molecular formula C11H14FIN2O2S B3139428 1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide CAS No. 477762-98-4

1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide

Cat. No.: B3139428
CAS No.: 477762-98-4
M. Wt: 384.21 g/mol
InChI Key: JQLPKOBPNCCTCG-UHFFFAOYSA-M
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Description

1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and an imidazolium core. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the sulfonyl group: The imidazole intermediate is then reacted with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Quaternization: The resulting sulfonyl imidazole is quaternized using an alkylating agent, such as methyl iod

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2,3-dimethyl-4,5-dihydroimidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN2O2S.HI/c1-9-13(2)7-8-14(9)17(15,16)11-5-3-10(12)4-6-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPKOBPNCCTCG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](CCN1S(=O)(=O)C2=CC=C(C=C2)F)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Reactant of Route 3
Reactant of Route 3
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Reactant of Route 4
Reactant of Route 4
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Reactant of Route 5
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Reactant of Route 6
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide

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